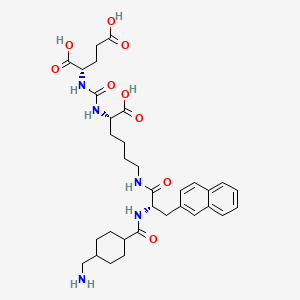

Vipivotide tetraxetan Linker

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-[[(1S)-5-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H45N5O9/c34-19-20-8-12-23(13-9-20)29(41)36-27(18-21-10-11-22-5-1-2-6-24(22)17-21)30(42)35-16-4-3-7-25(31(43)44)37-33(47)38-26(32(45)46)14-15-28(39)40/h1-2,5-6,10-11,17,20,23,25-27H,3-4,7-9,12-16,18-19,34H2,(H,35,42)(H,36,41)(H,39,40)(H,43,44)(H,45,46)(H2,37,38,47)/t20?,23?,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWCOTSIOATVKA-MOTXCXSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1CN)C(=O)N[C@@H](CC2=CC3=CC=CC=C3C=C2)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H45N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Radiometal-Labeled PSMA-617 for Theranostic Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Advent of PSMA-617 in Prostate Cancer Theranostics

Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker and therapeutic target in the management of prostate cancer, owing to its significant overexpression on malignant cells compared to benign tissues.[1] The small molecule inhibitor, PSMA-617, represents a pinnacle of theranostic development. Its molecular architecture is ingeniously designed to specifically target PSMA while carrying a radionuclide payload directly to the tumor site.

This guide provides an in-depth technical overview of the synthesis of PSMA-617-based radiopharmaceuticals, focusing on the two most clinically relevant agents: Gallium-68 ([⁶⁸Ga]Ga-PSMA-617) for diagnostic Positron Emission Tomography (PET) imaging and Lutetium-177 ([¹⁷⁷Lu]Lu-PSMA-617) for targeted radioligand therapy.[2][3][4] We will dissect the molecular components of the PSMA-617 precursor, detail the step-by-step radiolabeling procedures, and outline the stringent quality control measures required for clinical application, providing a comprehensive resource for professionals in the field of radiopharmaceutical development.

Deconstructing the PSMA-617 Precursor: A Tripartite Molecular Design

The efficacy of PSMA-617 hinges on its three distinct but interconnected molecular components: a high-affinity binding motif, a versatile chelator, and a pharmacokinetic-modulating linker.[5][6] This structure allows it to act as a highly specific vehicle for delivering radiation to cancer cells.

-

PSMA-Binding Motif (Pharmacophore): The core targeting element is a glutamate-urea-lysine (Glu-urea-Lys) scaffold.[5][7] This structure mimics the natural substrate of the PSMA enzyme, enabling high-affinity and specific binding to the extracellular domain of the PSMA protein expressed on prostate cancer cells.[5]

-

Linker: A hydrophobic linker, composed of 2-naphthyl-l-alanine and a tranexamic acid moiety, connects the binding motif to the chelator.[5][7][8] This linker is not merely a spacer; its structure is critical for optimizing the molecule's overall pharmacokinetic profile, including tumor uptake, blood clearance, and retention properties.[8][9]

-

Chelator (DOTA): The molecule is functionalized with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). This macrocyclic chelator forms a highly stable cage-like structure capable of securely coordinating with a variety of radiometals.[5][6] Its versatility is a key feature, allowing for the chelation of both diagnostic (e.g., ⁶⁸Ga) and therapeutic (e.g., ¹⁷⁷Lu, ²²⁵Ac) radionuclides, which is the foundation of its theranostic utility.[10][11][12]

Caption: Molecular components of the PSMA-617 precursor and its radiolabeling.

Synthesis of [⁶⁸Ga]Ga-PSMA-617 for Diagnostic PET Imaging

The synthesis of [⁶⁸Ga]Ga-PSMA-617 is typically performed using automated modules to ensure reproducibility, high radiochemical yield, and radiation safety, all within a GMP-compliant framework.[13][14][15] The process involves the elution of ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator, its purification and concentration, followed by the complexation reaction with the PSMA-617 precursor.

Caption: Automated workflow for the GMP-compliant synthesis of [⁶⁸Ga]Ga-PSMA-617.

Experimental Protocol: Automated Synthesis

The following is a generalized protocol for an automated synthesis module. Specific parameters may require optimization based on the equipment used.[13]

Reagents and Equipment:

-

Automated Synthesis Module: Commercially available system (e.g., GAIA® or similar).[13][14]

-

⁶⁸Ge/⁶⁸Ga Generator: Pharmaceutical grade.

-

PSMA-617 Precursor: Lyophilized kit from a certified supplier.

-

Reagents: 0.1 M HCl, HEPES or sodium acetate buffer, ethanol, and sterile saline.[10][13]

-

Consumables: Sterile single-use cassette, C18 and cation-exchange Solid Phase Extraction (SPE) cartridges, sterile vials, and 0.22 µm sterile filters.[10][13]

Step-by-Step Methodology:

-

System Preparation: A new sterile, single-use cassette is installed in the synthesis module. Reagent vials and the PSMA-617 precursor kit are loaded into their designated positions.

-

Generator Elution and ⁶⁸Ga Trapping: The ⁶⁸Ge/⁶⁸Ga generator is eluted with 0.1 M HCl. The eluate containing ⁶⁸Ga³⁺ is passed through a cation-exchange cartridge, which traps and concentrates the radionuclide.[13]

-

Labeling Reaction: The trapped ⁶⁸Ga³⁺ is eluted from the cation-exchange cartridge directly into the reaction vessel, which contains the PSMA-617 precursor dissolved in a suitable buffer (e.g., HEPES). The mixture is heated for a specified duration (e.g., 5-10 minutes at 95°C) to facilitate the chelation reaction.

-

Purification: The reaction mixture is passed through a C18 SPE cartridge. The labeled [⁶⁸Ga]Ga-PSMA-617 is retained on the cartridge, while hydrophilic impurities, including unreacted ⁶⁸Ga³⁺, are washed away.[10][13]

-

Formulation and Sterile Filtration: The purified [⁶⁸Ga]Ga-PSMA-617 is eluted from the C18 cartridge using a mixture of ethanol and sterile saline.[13] The final product is passed through a 0.22 µm sterile filter into a sterile collection vial, rendering it suitable for intravenous injection.[13]

| Parameter | Typical Value / Condition | Rationale |

| Precursor Amount | 20-40 µg | Sufficient ligand for high yield chelation of typical generator eluate activities. |

| Buffer | HEPES or Sodium Acetate | Maintains optimal pH (approx. 4.0-5.0) for the complexation reaction.[10][13] |

| Reaction Temperature | 95 - 105°C | Provides the necessary activation energy for efficient ⁶⁸Ga incorporation into the DOTA chelator. |

| Reaction Time | 5 - 10 minutes | Sufficient time to achieve high radiochemical purity without significant decay of ⁶⁸Ga (T½ ≈ 68 min). |

| Purification Method | C18 SPE Cartridge | Effectively separates the more lipophilic product from unreacted hydrophilic ⁶⁸Ga.[10] |

Synthesis of [¹⁷⁷Lu]Lu-PSMA-617 for Radionuclide Therapy

The synthesis of [¹⁷⁷Lu]Lu-PSMA-617 is the cornerstone of its therapeutic application. The longer half-life of ¹⁷⁷Lu (approx. 6.7 days) compared to ⁶⁸Ga allows for manual or semi-automated production and distribution. The process involves the direct reaction of the PSMA-617 precursor with a solution of ¹⁷⁷LuCl₃ under controlled conditions.

Caption: General workflow for the synthesis of therapeutic [¹⁷⁷Lu]Lu-PSMA-617.

Experimental Protocol: Manual/Automated Synthesis

This protocol describes a validated method for producing clinical doses of [¹⁷⁷Lu]Lu-PSMA-617.[16]

Reagents and Equipment:

-

¹⁷⁷LuCl₃ Solution: High-purity, no-carrier-added or carrier-added, from a certified supplier.[11]

-

PSMA-617 Precursor: Lyophilized powder.

-

Buffer: Sodium ascorbate buffer (pH 4.5).[16] Ascorbate acts as a buffer and a radical scavenger to prevent radiolysis.[17]

-

Heating System: Shielded heating block or automated module.

-

Consumables: C18 SPE cartridge (for optional purification), sterile vials, 0.22 µm sterile filter.

Step-by-Step Methodology:

-

Reagent Preparation: In a sterile reaction vial, the PSMA-617 precursor is dissolved in a sodium ascorbate buffer (pH 4.5).

-

Labeling Reaction: The required activity of the ¹⁷⁷LuCl₃ solution is added to the vial containing the precursor and buffer. The reaction mixture is heated at 95°C for 15-20 minutes.[4][16]

-

Cooling and Quality Check: The vial is allowed to cool to room temperature. A small aliquot is taken for an initial radiochemical purity (RCP) check via radio-TLC or radio-HPLC.

-

Purification (If Required): If the RCP is below the acceptance limit (typically >95%), the entire batch is purified using a C18 SPE cartridge, similar to the process for [⁶⁸Ga]Ga-PSMA-617.[11][16]

-

Final Formulation: The final product (either directly from the reaction or after purification and elution) is formulated with sterile saline. Stabilizers such as DTPA may be added.[4] The solution is then passed through a 0.22 µm sterile filter into a final, shielded product vial.

| Parameter | Typical Value / Condition | Rationale |

| Precursor Amount | 1 µg per 40-70 MBq of ¹⁷⁷Lu | Ensures a high labeling efficiency and minimizes the amount of unreacted precursor.[16] |

| Buffer/pH | Sodium Ascorbate, pH 4.5-5.0 | Optimal pH for ¹⁷⁷Lu chelation by DOTA; ascorbate prevents radiolysis.[11][16] |

| Reaction Temperature | 95°C | Ensures efficient and complete complexation within a reasonable timeframe.[4][16] |

| Reaction Time | 15 - 20 minutes | Sufficient for the reaction to reach completion (>95% RCP).[16] |

| Stability | Stable for >24 hours | The final product demonstrates high stability, allowing for transport and administration.[16] |

Quality Control: Ensuring Safety and Efficacy

Comprehensive quality control (QC) is mandatory to ensure that each batch of radiolabeled PSMA-617 is safe and effective for patient administration. All tests must be performed according to GMP guidelines and pharmacopoeia standards.[13][16][17]

Caption: Essential quality control tests for the clinical release of PSMA-617.

Table of Quality Control Specifications

| Test | Method | Acceptance Criteria |

| Appearance | Visual Inspection | Clear, colorless solution, free of particulate matter.[13] |

| pH | pH Meter | 4.5 – 8.5[13] |

| Radionuclide Identity | Gamma Spectroscopy | Confirms characteristic energy peaks (e.g., 511 keV for ⁶⁸Ga; 113, 208 keV for ¹⁷⁷Lu).[18] |

| Radiochemical Purity (RCP) | Radio-HPLC, Radio-TLC | ≥ 95%[3][11] |

| Residual Solvents | Gas Chromatography (GC) | Ethanol content within pharmacopoeia limits (e.g., <10% v/v).[13][16] |

| Sterility | Compendial Methods | Must be sterile.[16][17] |

| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | Within specified limits (e.g., < 175 EU/Vmax).[16][17] |

Conclusion and Future Perspectives

The synthesis of [⁶⁸Ga]Ga-PSMA-617 and [¹⁷⁷Lu]Lu-PSMA-617 from the ligand-linker conjugate precursor is a robust and well-established process that has revolutionized the management of prostate cancer. The use of automated synthesis modules has been crucial for standardizing production, ensuring GMP compliance, and minimizing radiation exposure to personnel.[10][13] The stringent quality control measures detailed herein are fundamental to guaranteeing the safety and efficacy of these powerful theranostic agents.

Future advancements will likely focus on optimizing linker chemistry to further improve pharmacokinetic properties, as well as exploring the use of other radionuclides.[8][19] Notably, targeted alpha therapy using Actinium-225-labeled PSMA-617 ([²²⁵Ac]Ac-PSMA-617) is a highly promising area of research, offering the potential for even greater therapeutic efficacy in treating metastatic castration-resistant prostate cancer.[12][20] The foundational synthesis and quality control principles established for Gallium-68 and Lutetium-177 will serve as the essential blueprint for the development and clinical translation of these next-generation radiopharmaceuticals.

References

-

Lutetium-177-Labeled Prostate-Specific Membrane Antigen-617 for Molecular Imaging and Targeted Radioligand Therapy of Prostate Cancer. National Institutes of Health (NIH). [Link]

-

“One Method to Label Them All”: A Single Fully Automated Protocol for GMP-Compliant 68Ga Radiolabeling of PSMA-11, Transposable to PSMA-I&T and PSMA-617. National Institutes of Health (NIH). [Link]

-

Validation of a cassette based fully automated synthesis of 177Lu-PSMA617. ResearchGate. [Link]

-

Preparation of [177Lu]PSMA-617 Using Carrier Added (CA) 177Lu for Radionuclide Therapy of Prostate Cancer. Semantic Scholar. [Link]

-

Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House. National Institutes of Health (NIH). [Link]

-

“One Method to Label Them All”: A Single Fully Automated Protocol for GMP-Compliant 68Ga Radiolabeling of PSMA-11, Transposable to PSMA-I&T and PSMA-617. MDPI. [Link]

-

Synthesis and Preclinical Evaluation of 177 Lu-Labeled Radiohybrid PSMA Ligands for Endoradiotherapy of Prostate Cancer. Journal of Nuclear Medicine. [Link]

-

A convenient total synthesis of PSMA-617: A prostate specific membrane antigen (PSMA) ligand for prostate cancer endotherapeutic applications. ResearchGate. [Link]

-

In-house synthesis and development of PSMA-617 and PSMA-11, a ligand for nuclear cancer medicine, as an import-substitute. Bhabha Atomic Research Centre (BARC). [Link]

-

Automated radiosynthesis and preclinical evaluation of two new PSMA-617 derivatives radiolabelled via [18F]AlF2+ method. SpringerLink. [Link]

-

Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions. ACS Publications. [Link]

-

In-House Preparation and Quality Control of Ac-225 Prostate-Specific Membrane Antigen-617 for the Targeted Alpha Therapy of Castration-Resistant Prostate Carcinoma. PubMed. [Link]

-

Synthesis and Preclinical Evaluation of a Bispecific PSMA-617/RM2 Heterodimer Targeting Prostate Cancer. ACS Publications. [Link]

-

Radiosynthesis and quality control of [225Ac]AcPSMA-617 for prostate cancer patients by targeted alpha therapy,TAT. The Journal of Chulabhorn Royal Academy. [Link]

-

Vipivotide tetraxetan. Wikipedia. [Link]

-

Labeling process and quality control results of 225Ac-PSMA-617 for targeted alpha particle therapy for metastatic prostate cancer. Journal of Nuclear Medicine. [Link]

-

Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions. National Institutes of Health (NIH). [Link]

-

A pilot study of 68 Ga-PSMA-617 PET/CT imaging and 177Lu-EB-PSMA-617 radioligand therapy in patients with adenoid cystic carcinoma. National Institutes of Health (NIH). [Link]

-

"One Method to Label Them All": A Single Fully Automated Protocol for GMP-Compliant 68Ga Radiolabeling of PSMA-11, Transposable to PSMA-I&T and PSMA-617. PubMed. [Link]

-

Neoadjuvant 177Lutetium-PSMA-617 Radioligand Therapy for High-Risk Localized Prostate Cancer: Rationale, Early Clinical Evidence, and Future Directions. MDPI. [Link]

-

Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity relationships. National Institutes of Health (NIH). [Link]

-

Synthesis of the DOTA-conjugated PSMA inhibitor PSMA-617. ResearchGate. [Link]

-

Quality metrics analysis in patients who received Lutetium-177 PSMA-617 ( 177 Lu–PSMA) therapy in a real-world practice setting. American Society of Clinical Oncology (ASCO). [Link]

-

Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands. National Institutes of Health (NIH). [Link]

-

Production and Quality Control of [177Lu]Lu-PSMA-I&T: Development of an Investigational Medicinal Product Dossier for Clinical Trials. National Institutes of Health (NIH). [Link]

-

"One Method to Label Them All": A Single Fully Automated Protocol for GMP-Compliant 68Ga Radiolabeling of PSMA-11, Transposable to PSMA-I&T and PSMA-617. ResearchGate. [Link]

-

[177Lu]Lu-PSMA-617 (PluvictoTM): The First FDA-Approved Radiotherapeutical for Treatment of Prostate Cancer. National Institutes of Health (NIH). [Link]

-

¹⁷⁷Lu-PSMA-617 - Our story of success. ABX - advanced biochemical compounds. [Link]

-

[177Lu]Lu-PSMA-617 (PluvictoTM): The First FDA-Approved Radiotherapeutical for Treatment of Prostate Cancer. ResearchGate. [Link]

-

PSMA-Targeted Radiolabeled Peptide for Imaging and Therapy in Prostate Cancer: Preclinical Evaluation of Biodistribution and Therapeutic Efficacy. MDPI. [Link]

Sources

- 1. barc.gov.in [barc.gov.in]

- 2. Lutetium-177-Labeled Prostate-Specific Membrane Antigen-617 for Molecular Imaging and Targeted Radioligand Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [177Lu]Lu-PSMA-617 (PluvictoTM): The First FDA-Approved Radiotherapeutical for Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vipivotide tetraxetan - Wikipedia [en.wikipedia.org]

- 6. biosynth.com [biosynth.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. “One Method to Label Them All”: A Single Fully Automated Protocol for GMP-Compliant 68Ga Radiolabeling of PSMA-11, Transposable to PSMA-I&T and PSMA-617 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. In-House Preparation and Quality Control of Ac-225 Prostate-Specific Membrane Antigen-617 for the Targeted Alpha Therapy of Castration-Resistant Prostate Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. eurekaselect.com [eurekaselect.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Production and Quality Control of [177Lu]Lu-PSMA-I&T: Development of an Investigational Medicinal Product Dossier for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Labeling process and quality control results of 225Ac-PSMA-617 for targeted alpha particle therapy for metastatic prostate cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 19. Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 20. he02.tci-thaijo.org [he02.tci-thaijo.org]

The Fulcrum of Function: An In-depth Technical Guide to the Linker's Role in Vipivotide Tetraxetan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vipivotide tetraxetan, the targeting and chelating precursor to the FDA-approved radioligand therapy ¹⁷⁷Lu-vipivotide tetraxetan (Pluvicto™), represents a paradigm shift in the treatment of prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer (mCRPC).[1][2] While the Glu-urea-Lys targeting motif and the Lutetium-177 payload are often highlighted, the linker component is the critical fulcrum that dictates the agent's overall clinical performance. This guide provides a detailed examination of the tetraxetan linker's multifaceted role, synthesizing its impact on molecular architecture, pharmacokinetic profile, and therapeutic efficacy. We will dissect the design rationale, explore its function as both a spatial bridge and a robust chelating system, and detail the experimental methodologies used to validate its performance.

Deconstructing Vipivotide Tetraxetan: More Than the Sum of its Parts

Vipivotide tetraxetan is a sophisticated molecular construct designed to deliver a lethal dose of radiation directly to cancer cells.[3] Its efficacy hinges on the seamless cooperation of three distinct moieties:

-

The Targeting Moiety (Vipivotide): A Glu-urea-Lys motif that binds with high affinity to the enzymatic pocket of PSMA, a transmembrane protein highly overexpressed on prostate cancer cells.[4][5]

-

The Cytotoxic Payload (Radionuclide): Lutetium-177 (¹⁷⁷Lu), a beta-emitting radionuclide, is chelated by the molecule to deliver localized, therapeutic radiation upon binding to the target cell.[6]

-

The Linker-Chelator System (Tetraxetan): This component connects the targeting moiety to the radionuclide. It is not merely a passive spacer but an active modulator of the drug's systemic behavior and stability.[7]

The name "tetraxetan" itself refers to the chelator component, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), a highly stable, macrocyclic cage for the radioactive metal ion.[4] However, in PSMA-617, the DOTA chelator is covalently attached to a linker structure, and together they form the complete bridge. The linker portion of this bridge consists of hydrophobic groups, including 2-naphthyl-L-alanine and a cyclohexyl ring, which play a crucial role in the molecule's overall properties.[4][8]

Caption: Figure 1: Modular architecture of ¹⁷⁷Lu-Vipivotide Tetraxetan.

The Linker's Core Function: Optimizing Pharmacokinetics and Biodistribution

The design of the linker is a critical determinant of a radiopharmaceutical's success, directly influencing how the agent travels through the body, accumulates in the tumor, and clears from healthy tissues. Modifications to the linker region have been proven to significantly influence the pharmacokinetic profile.[9][10]

Balancing Lipophilicity and Hydrophilicity

The linker in Vipivotide tetraxetan, containing 2-naphthyl-L-alanine and a cyclohexyl group, introduces a degree of lipophilicity.[4] This property is intentionally designed and has profound consequences:

-

Enhanced PSMA Binding: The 2-naphthyl-L-alanine moiety favorably interacts with a hydrophobic pocket (the S1 pocket) near the main binding site of the PSMA enzyme, contributing to the high binding affinity of the overall molecule.[8]

-

Influence on Clearance Pathways: The overall lipophilicity of the molecule affects its route of excretion. While high tumor uptake is desired, rapid clearance from non-target organs is essential to minimize toxicity. The linker's properties help modulate the balance between renal and hepatobiliary clearance.

Studies exploring modifications to this linker have demonstrated that even subtle changes can alter the drug's biodistribution. For instance, introducing charged moieties like histidine and glutamic acid can increase hydrophilicity, leading to faster clearance from the kidneys and bloodstream.[9][10] While these specific modifications did not show a clear overall advantage compared to the parent PSMA-617, they underscore the linker's pivotal role in dictating the agent's systemic journey.[9]

Impact on Off-Target Accumulation

A primary challenge in radioligand therapy is minimizing radiation dose to healthy, non-target organs, particularly the kidneys and salivary glands, which also exhibit some level of PSMA expression.[10] The linker's structure and properties are instrumental in achieving a favorable tumor-to-background ratio.

-

Kidney Uptake: The kidneys are a major route of excretion for small-molecule radiopharmaceuticals. The linker's characteristics can influence the rate of renal clearance and the degree of retention in the renal cortex. Optimized linkers aim for rapid transit through the kidneys to reduce the radiation dose.

-

Salivary Gland Accumulation: Off-target uptake in the salivary glands can lead to xerostomia (dry mouth), a significant side effect.[9] The linker's design can modulate this uptake, although the precise mechanisms are still under investigation.

The linker in PSMA-617 was specifically developed through modification of earlier urea-based inhibitors to achieve its favorable targeting properties, including lower kidney uptake and fast background clearance.[8]

The Tetraxetan Moiety: A Robust Cage for Lutetium-177

The term "tetraxetan" refers to the DOTA chelator, a cornerstone of modern radiopharmaceuticals.[4] Its function is non-negotiable: to hold the radioactive metal ion with extremely high stability, preventing its release into systemic circulation where it could cause widespread toxicity.

Coordination Chemistry and In Vivo Stability

DOTA is a macrocyclic chelator renowned for its ability to form highly stable and kinetically inert complexes with a variety of trivalent metal ions, including Lutetium-177.[11][12] This stability is critical for a therapeutic agent.

-

High Thermodynamic Stability: The pre-organized, rigid structure of the DOTA macrocycle creates a cavity that perfectly accommodates the ¹⁷⁷Lu ion, leading to a very strong binding affinity.[11][13]

-

Kinetic Inertness: Once the ¹⁷⁷Lu is complexed within the DOTA cage, it is released extremely slowly under physiological conditions. This prevents the leakage of free ¹⁷⁷Lu³⁺, which would otherwise accumulate in the bone marrow, causing severe myelosuppression.

The successful delivery of the cytotoxic payload is entirely dependent on the integrity of this DOTA-radionuclide complex throughout the drug's journey from injection to tumor cell internalization.[13]

Caption: Figure 2: Functional workflow of ¹⁷⁷Lu-Vipivotide Tetraxetan.

Experimental Methodologies for Linker and Chelator Evaluation

The validation of a linker-chelator system like tetraxetan involves a series of rigorous in vitro and in vivo experiments.

Protocol: Competitive Binding Assay

Objective: To determine the binding affinity (IC₅₀ or Kᵢ) of the PSMA-targeting molecule and assess the impact of linker modifications.

Methodology:

-

Cell Culture: Culture PSMA-expressing cells (e.g., LNCaP human prostate cancer cells) to near confluence in appropriate media.

-

Radioligand Preparation: Prepare a known concentration of a radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617) to act as the competitor.

-

Competition Setup: In a multi-well plate, seed a consistent number of LNCaP cells per well.

-

Add the radioligand at a fixed concentration to each well.

-

Add the non-radiolabeled test compound (the new linker variant) across a range of increasing concentrations (e.g., 10⁻¹² M to 10⁻⁶ M). Include control wells with no competitor (for total binding) and wells with a large excess of a known binder (for non-specific binding).

-

Incubation: Incubate the plate under controlled conditions (e.g., 1 hour at 37°C) to allow binding to reach equilibrium.

-

Washing: Wash the cells with ice-cold buffer to remove unbound ligand.

-

Cell Lysis & Counting: Lyse the cells and measure the radioactivity in each well using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Protocol: In Vivo Biodistribution Study

Objective: To evaluate the pharmacokinetic profile, tumor uptake, and clearance from non-target organs of the radiolabeled compound.

Methodology:

-

Animal Model: Utilize tumor-bearing xenograft models, typically immunodeficient mice (e.g., BALB/c nu/nu) bearing subcutaneous LNCaP tumors.[9]

-

Radiolabeling: Synthesize the radiolabeled compound (e.g., [¹⁷⁷Lu]Lu-PSMA-variant) ensuring high radiochemical purity (>95%).[14]

-

Injection: Administer a known quantity of the radiolabeled compound to each animal, typically via intravenous (tail vein) injection.

-

Time Points: Euthanize cohorts of animals at predefined time points post-injection (p.i.), for example, 1h, 4h, 24h, and 48h.

-

Organ Harvesting: Dissect and collect key organs and tissues (e.g., tumor, blood, kidneys, liver, spleen, muscle, bone, salivary glands).

-

Measurement: Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter.

-

Data Calculation: Calculate the uptake in each organ, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

-

Analysis: Compare the %ID/g values for the tumor against non-target organs at various time points to determine tumor-to-organ ratios and assess the clearance profile.

Quantitative Data Summary

The properties of Vipivotide tetraxetan (PSMA-617) and its variants are quantified through rigorous testing. The following table summarizes key parameters from literature, illustrating the impact of the linker.

| Compound | Key Linker Feature | IC₅₀ (nM) vs. PSMA | Lipophilicity (logD) | Key Biodistribution Finding |

| PSMA-617 (Reference) | 2-naphthyl-L-Ala + Cyclohexyl | ~5 - 21.7[5][10] | -2.8[10] | Favorable tumor retention and background clearance[8] |

| Linker Variant (PS8) | Glutamic acid modification | 10.4[10] | -3.4 to -3.9 (range for modified series)[10] | Higher hydrophilicity, faster renal clearance[9][10] |

| Linker Variant (P17) | 3-styryl-l-Ala (less lipophilic) | ~15[5] | Not specified, but designed to be lower | Comparable inhibition potency to PSMA-617[5] |

Note: IC₅₀ and logD values can vary based on experimental conditions. The data presented are for comparative illustration.

Conclusion and Future Perspectives

The linker in Vipivotide tetraxetan is a masterstroke of rational drug design, serving as far more than a simple tether. It is a multifunctional component that fine-tunes the agent's binding affinity, dictates its pharmacokinetic journey, and ensures the stable delivery of its radioactive payload. The hydrophobic elements within the linker enhance target engagement, while the macrocyclic DOTA chelator provides the necessary in vivo stability to prevent off-target toxicity.

Future research will undoubtedly focus on further optimizing this critical component. Strategies may include:

-

Albumin Binders: Incorporating albumin-binding motifs into the linker to extend the agent's circulatory half-life, potentially increasing tumor accumulation.

-

Cleavable Linkers: Designing linkers that are stable in circulation but are cleaved by enzymes within the tumor microenvironment, potentially altering retention properties.

-

Novel Chelators: Exploring alternative chelators to accommodate different therapeutic radionuclides, including powerful alpha-emitters like Actinium-225, which may require different coordination chemistry for optimal stability.[13]

By understanding the profound and multifaceted role of the linker, scientists and drug developers can continue to refine and advance the next generation of targeted radiopharmaceuticals, pushing the boundaries of precision oncology.

References

- Charged-linker modification of PSMA-617-based inhibitors affects the targeting and pharmacokinetic profile. (2022). Vertex AI Search.

- Structure and properties of DOTA-chelated radiopharmaceuticals within the 225Ac decay p

- A Comparative Guide to Chelators in Radiopharmaceutical Development: DOTA vs. Bis-Cbz-cyclen. (n.d.). Benchchem.

- Vipivotide tetraxetan Linker. (n.d.). TargetMol.

- Vipivotide tetraxetan. (n.d.). Wikipedia.

- Lutetium Lu 177 Vipivotide Tetraxetan: First Approval. (n.d.). PMC - NIH.

- In-house synthesis and development of PSMA-617 and PSMA-11, a ligand for nuclear cancer medicine, as an import-substitute. (n.d.). BARC.

- Lutetium Lu 177 vipivotide tetraxetan for prostate cancer. (2025).

- Lutetium Lu 177 vipivotide tetraxetan for prost

- Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity rel

- Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions. (n.d.). PMC - PubMed Central.

- Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands. (2022). NIH.

- Behind the FDA Approval: Lu 177 Vipivotide Tetraxetan for mCRPC. (2022). Targeted Oncology.

- Synthesis and evaluation of [64Cu]PSMA-617 targeted for prostate-specific membrane antigen in prost

- Radionuclides known to work within various DOTA conjugated radiopharmaceuticals allowing for SPECT and PET molecular imaging and for endoradiotherapy. (n.d.).

Sources

- 1. Lutetium Lu 177 vipivotide tetraxetan for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. targetedonc.com [targetedonc.com]

- 3. researchgate.net [researchgate.net]

- 4. Vipivotide tetraxetan - Wikipedia [en.wikipedia.org]

- 5. Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lutetium Lu 177 Vipivotide Tetraxetan: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Charged-linker modification of PSMA-617-based inhibitors affects the targeting and pharmacokinetic profile | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 10. Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Structure and properties of DOTA-chelated radiopharmaceuticals within the 225Ac decay pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and evaluation of [64Cu]PSMA-617 targeted for prostate-specific membrane antigen in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Non-Cleavable Linker in PSMA-617: A Linchpin for Targeted Radioligand Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PSMA-Targeted Radioligand Therapy

Prostate-Specific Membrane Antigen (PSMA) has emerged as a highly promising target for the diagnosis and treatment of prostate cancer due to its significant overexpression on malignant prostate cells.[1][2] PSMA-617, a ligand that binds with high affinity to PSMA, has become a cornerstone in the development of radiopharmaceuticals for this application.[1][3][4] When chelated with a therapeutic radionuclide such as Lutetium-177 ([¹⁷⁷Lu]Lu-PSMA-617, commercially known as Pluvicto®) or a diagnostic radionuclide like Gallium-68 ([⁶⁸Ga]Ga-PSMA-617), it enables targeted delivery of radiation to tumor cells.[3][5][6][7] The efficacy and safety of such agents are critically dependent on the design of their constituent parts: the PSMA-binding motif, the chelator, and the linker that connects them. This guide focuses on the non-cleavable peptide linker of PSMA-617, dissecting its design, its impact on the molecule's overall performance, and the experimental methodologies used for its evaluation.

The Architectural Design of PSMA-617: A Symphony of Three Parts

PSMA-617 is a meticulously designed molecule comprising three key functional units, each playing a distinct and vital role in its theranostic function. The strategic integration of these components is paramount to its clinical success.

-

PSMA-Binding Motif (Pharmacophore): The Glutamate-urea-Lysine (EuK) moiety is the pharmacophore responsible for the high-affinity and selective binding to the enzymatic active site of PSMA.[8]

-

Chelator: The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) cage is a versatile chelator that can stably coordinate with a variety of diagnostic and therapeutic radionuclides.[3][5]

-

Non-Cleavable Linker: This crucial component connects the PSMA-binding motif to the chelator. In PSMA-617, this linker is composed of 2-naphthyl-L-alanine and tranexamic acid.[9][10] Its non-cleavable nature is a deliberate design choice with profound implications for the agent's in vivo behavior.

The Rationale Behind a Non-Cleavable Linker: Ensuring Stability and Targeted Payload Delivery

The choice of a non-cleavable linker in PSMA-617 is a cornerstone of its design, prioritizing in vivo stability and ensuring that the radioactive payload remains associated with the targeting molecule until it reaches the tumor cell. This contrasts with cleavable linkers, which are designed to be selectively broken down within the tumor microenvironment to release the therapeutic agent.[11][12]

The primary advantage of a non-cleavable linker is its increased stability in plasma.[12] This stability minimizes the premature release of the radionuclide, which could otherwise lead to off-target radiation exposure and associated toxicities, particularly to organs like the kidneys and salivary glands.[6][7] The robust nature of the non-cleavable linker ensures that the entire radioligand complex is internalized into the PSMA-expressing tumor cell.[2]

Upon binding to PSMA, the [¹⁷⁷Lu]Lu-PSMA-617 complex is internalized by the cell through a process of endocytosis.[2] Inside the cell, the complex is trafficked to lysosomes, where the entire molecule, including the linker, is degraded. This intracellular degradation releases the radionuclide-chelate complex, trapping the radioactivity within the tumor cell and maximizing the therapeutic dose delivered to the target.

Impact of the Linker on Pharmacokinetics and Biodistribution

The chemical properties of the linker, such as its lipophilicity and charge, significantly influence the pharmacokinetic profile of PSMA-617.[6][7][13] The 2-naphthyl-L-alanine component of the PSMA-617 linker contributes to its lipophilicity, which has been shown to be a critical factor for favorable interaction with a hydrophobic pocket in the PSMA binding site.[9]

Modifications to the linker have been explored to further optimize the therapeutic window of PSMA-targeted radioligands. For instance, introducing charged moieties can alter the biodistribution and clearance profile of the agent.[6][7][13] Studies have shown that even subtle changes to the linker structure can have a significant impact on tumor uptake, retention, and clearance from non-target organs.[1][14]

Experimental Evaluation of the Non-Cleavable Linker in PSMA-617

A series of well-defined experimental protocols are employed to characterize the performance of PSMA-617 and its non-cleavable linker.

Synthesis and Radiolabeling

The synthesis of the PSMA-617 precursor is typically achieved through solid-phase peptide synthesis (SPPS).[3][15] This method allows for the sequential addition of amino acids and other building blocks to construct the complete ligand-linker-chelator conjugate.

Experimental Protocol: Radiolabeling of PSMA-617 with Lutetium-177

-

Precursor Preparation: A stock solution of the PSMA-617 precursor is prepared in a suitable buffer, such as ammonium acetate, at a concentration of approximately 1 mg/mL.

-

Radiolabeling Reaction: An appropriate volume of the PSMA-617 precursor solution is mixed with [¹⁷⁷Lu]LuCl₃ in a reaction vial.

-

Incubation: The reaction mixture is heated at a controlled temperature (e.g., 95-100°C) for a specific duration (e.g., 15-30 minutes) to facilitate the chelation of ¹⁷⁷Lu by the DOTA moiety.

-

Quality Control: The radiochemical purity of the final product is assessed using radio-High-Performance Liquid Chromatography (radio-HPLC) or radio-Thin-Layer Chromatography (radio-TLC).[3][16]

In Vitro Characterization

In vitro assays are crucial for determining the binding affinity, specificity, and internalization of PSMA-617.

Experimental Protocol: Competitive Binding Assay

-

Cell Culture: PSMA-positive prostate cancer cells (e.g., LNCaP) are cultured in appropriate media.[6][7][13]

-

Competition: Cells are incubated with a constant concentration of radiolabeled PSMA-617 and increasing concentrations of non-radiolabeled PSMA-617 or other competitor compounds.

-

Incubation and Washing: The cells are incubated to allow for binding to reach equilibrium, followed by washing steps to remove unbound radioligand.

-

Measurement and Analysis: The amount of bound radioactivity is measured using a gamma counter. The data is then used to calculate the half-maximal inhibitory concentration (IC₅₀), which is a measure of the compound's binding affinity.[6][7]

Experimental Protocol: Internalization Assay

-

Cell Culture: PSMA-positive cells are cultured as described above.

-

Incubation with Radioligand: Cells are incubated with radiolabeled PSMA-617 at 37°C for various time points.

-

Surface-Bound vs. Internalized Fraction: At each time point, the medium is removed. An acid wash (e.g., glycine buffer, pH 2.5) is used to strip the surface-bound radioligand. The cells are then lysed to release the internalized radioactivity.

-

Measurement: The radioactivity in the acid wash (surface-bound) and the cell lysate (internalized) is measured separately. The percentage of internalized activity is then calculated.[1][17][18]

In Vivo Evaluation

Animal models, typically mice bearing human prostate cancer xenografts, are used to assess the in vivo biodistribution, pharmacokinetics, and therapeutic efficacy of radiolabeled PSMA-617.

Experimental Protocol: Biodistribution Study

-

Animal Model: Tumor-bearing mice (e.g., BALB/c nude mice with LNCaP xenografts) are used.[1][13]

-

Injection: A known amount of radiolabeled PSMA-617 is injected intravenously into the mice.

-

Tissue Harvesting: At various time points post-injection, mice are euthanized, and major organs and tumors are harvested.

-

Measurement and Analysis: The radioactivity in each tissue is measured using a gamma counter, and the results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).[1] This data provides a comprehensive picture of the agent's distribution and clearance.

Comparative Data of PSMA-617 and Linker-Modified Analogs

The following table summarizes key in vitro and in vivo data for PSMA-617 and some of its linker-modified derivatives, highlighting the impact of linker chemistry on performance.

| Compound | Linker Modification | Binding Affinity (IC₅₀, nM) | Tumor Uptake (%ID/g at 1h p.i.) | Reference |

| PSMA-617 | 2-naphthyl-L-alanine-tranexamic acid (Reference) | ~5-22 | ~1.0 | [1][6][7] |

| P17 | 3-styryl-L-Ala-tranexamic acid | ~15 | ~14.1 | [1] |

| P18 | 3-styryl-L-Ala-4-(aminomethyl)benzoic acid | ~10 | ~19.8 | [1] |

| [¹¹¹In]In-BQ7859 | 2-naphthyl-L-alanine-L-tyrosine | N/A | Favorable tumor-to-blood ratio | [9][10] |

Note: The specific values can vary depending on the experimental conditions and cell lines used.

Conclusion: The Non-Cleavable Linker as a Key to Therapeutic Success

The non-cleavable peptide linker in PSMA-617 is a testament to the importance of rational drug design in the development of effective radiopharmaceuticals. Its stability ensures targeted delivery of the radioactive payload, minimizing off-target toxicity and maximizing the therapeutic dose to the tumor. While modifications to the linker continue to be an active area of research to further refine the pharmacokinetic properties of PSMA-targeted agents, the fundamental principle of a stable, non-cleavable linkage has proven to be a highly successful strategy in the fight against prostate cancer. This in-depth understanding of the linker's role and the methodologies used for its evaluation is essential for scientists and drug developers working to create the next generation of targeted radioligand therapies.

References

- Charged-linker modification of PSMA-617-based inhibitors affects the targeting and pharmacokinetic profile. (2022-08-01). Vertex AI Search.

- Synthesis and evaluation of [64Cu]PSMA-617 targeted for prostate-specific membrane antigen in prostate cancer - PMC - NIH. Vertex AI Search.

- Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC - PubMed Central. Vertex AI Search.

- Vipivotide tetraxetan Ligand-Linker Conjugate (PSMA-617 Ligand-Linker Conjugate) | Peptide Linker | MedChemExpress. Vertex AI Search.

- Schematic model of [¹⁷⁷Lu]Lu-PSMA-617 internalization in endogenous...

- Vipivotide tetraxetan Linker - TargetMol. Vertex AI Search.

- Synthesis of 225Ac-PSMA-617 for preclinical use - ResearchG

- Synthesis and Preclinical Evaluation of a Bispecific PSMA-617/RM2 Heterodimer Targeting Prostate Cancer | ACS Medicinal Chemistry Letters. Vertex AI Search.

- Automated radiosynthesis and preclinical evaluation of two new PSMA-617 derivatives radiolabelled via [18F]AlF2+ method. (2024-06-21). Vertex AI Search.

- Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands - NIH. (2022-05-20). Vertex AI Search.

- Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity relationships - NIH. (2026-01-01). Vertex AI Search.

- Synthesis and radiolabelling of PSMA-targeted derivatives containing GYK/MVK cleavable linkers | Royal Society Open Science. (2023-03-08). Vertex AI Search.

- Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions | ACS Omega - ACS Public

- Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity relationships - Theranostics. Vertex AI Search.

- Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands. (2025-10-14). Vertex AI Search.

- The Theranostic PSMA Ligand PSMA-617 in the Diagnosis of Prostate Cancer by PET/CT: Biodistribution in Humans, Radiation Dosimetry, and First Evaluation of Tumor Lesions. (2015-11-01). Vertex AI Search.

- Application of Cleavable Linkers to Improve Therapeutic Index of Radioligand Therapies - PMC - NIH. (2022-08-04). Vertex AI Search.

- Synthesis and evaluation of [(64)

- Synthesis of the DOTA-conjugated PSMA inhibitor PSMA-617.

- Uptake and internalization of all radioligands using a PSMA pos PC-3...

- Uptake and internalization of all radioligands using a PSMApos PC-3 PIP...

- Synthesis and radiolabelling of PSMA-targeted derivatives containing GYK/MVK cleavable linkers - ResearchG

- Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity relationships - PubMed. (2026-01-01). Vertex AI Search.

- PSMA-Targeted Small Molecule–Drug Conjugates Based on a Postprolyl Peptidase–Cleavable Linker for the Treatment of Prostate Cancer - AACR Journals. Vertex AI Search.

- In Vivo Performance of PSMA-617 Derivatives: A Comparative Analysis of Modified Linkers - Benchchem. Vertex AI Search.

- What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG. (2019-12-19). Vertex AI Search.

- Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions | Request PDF - ResearchG

Sources

- 1. Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Theranostic PSMA Ligand PSMA-617 in the Diagnosis of Prostate Cancer by PET/CT: Biodistribution in Humans, Radiation Dosimetry, and First Evaluation of Tumor Lesions | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 5. Automated radiosynthesis and preclinical evaluation of two new PSMA-617 derivatives radiolabelled via [18F]AlF2+ method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity relationships [thno.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Application of Cleavable Linkers to Improve Therapeutic Index of Radioligand Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 13. Charged-linker modification of PSMA-617-based inhibitors affects the targeting and pharmacokinetic profile | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. royalsocietypublishing.org [royalsocietypublishing.org]

- 16. Synthesis and evaluation of [64Cu]PSMA-617 targeted for prostate-specific membrane antigen in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Technical Guide to Vipivotide Tetraxetan: Unpacking the Linker's Critical Role in PSMA-Targeted Radioligand Therapy

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Vipivotide tetraxetan is a cornerstone molecule in the field of targeted radioligand therapy, forming the non-radioactive component of Lutetium (¹⁷⁷Lu) vipivotide tetraxetan (Pluvicto™). This agent has redefined the treatment landscape for prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer (mCRPC). At the heart of its design is a sophisticated linker system that, while seemingly a simple bridge, is a critical determinant of the drug's overall efficacy, safety, and pharmacokinetic profile. This guide provides an in-depth analysis of the molecular architecture of Vipivotide tetraxetan, with a specific focus on the linker's structure and its mechanistic contributions. We will dissect the step-by-step mechanism of action, from high-affinity cell surface binding to radionuclide-mediated cytotoxicity, and explore the causal relationship between the linker's chemical properties and the therapeutic agent's clinical performance.

Part 1: The Molecular Architecture of a Precision Weapon

Vipivotide tetraxetan is a meticulously engineered conjugate designed to deliver a radioactive payload directly to cancer cells. Its structure can be deconstructed into three fundamental components, each with a distinct and indispensable function.

-

The Targeting Moiety (Warhead): Glutamate-urea-Lysine. This peptide-based motif is the high-affinity "homing device" of the molecule.[1][2] It is designed to bind with high potency and specificity to the enzymatic pocket of prostate-specific membrane antigen (PSMA), a transmembrane protein significantly overexpressed on the surface of most prostate cancer cells.[3][4] The equilibrium dissociation constant (Ki) has been determined to be as low as 0.37 nM, signifying a very strong binding interaction.[5]

-

The Chelator (Payload Carrier): Tetraxetan. The name "tetraxetan" is derived from tetra azac yclododecane te tra-acetic acid (DOTA), a highly stable macrocyclic chelator.[2] This chemical "basket" is responsible for securely holding the radioactive metal isotope, most notably Lutetium-177 (¹⁷⁷Lu).[2][6] The stability of the DOTA cage is paramount; it prevents the premature release of the radionuclide into circulation, which would otherwise lead to off-target toxicity.[7]

-

The Linker (The Strategic Bridge). Connecting the targeting moiety and the chelator is a hydrophobic linker composed of 2-naphthyl-L-alanine and a tranexamic acid (cyclohexyl) group.[2][8] This is not merely a spacer. The linker's design is a result of careful optimization to enhance the molecule's overall properties. Its structure favorably interacts with a hydrophobic pocket of the PSMA protein, contributing to the high binding affinity.[8] More importantly, the linker modulates the agent's pharmacokinetics—its absorption, distribution, metabolism, and excretion (ADME)—to achieve a favorable therapeutic window.[9]

Part 2: The Core Mechanism of Action: A Multi-Stage Process

The therapeutic effect of ¹⁷⁷Lu-Vipivotide Tetraxetan is not achieved through a conventional cleavable linker mechanism seen in many antibody-drug conjugates (ADCs). Instead, the linker's primary role is to ensure the stable delivery of the intact radiopharmaceutical to the tumor cell, where the radionuclide itself exerts the cytotoxic effect. The mechanism unfolds in a precise sequence.

Step 1: High-Affinity Binding and Cellular Internalization Upon intravenous administration, the molecule circulates and the glutamate-urea-lysine motif seeks out and binds rapidly to PSMA on prostate cancer cells.[10][11] Following this high-affinity binding, the entire drug-receptor complex is internalized into the cell via endocytosis.[3][5]

Step 2: Radionuclide-Mediated DNA Damage Once inside the cell, the complex remains trapped.[3] The chelated Lutetium-177, which has a physical half-life of 6.647 days, continuously emits beta particles.[12] These beta particles are a form of ionizing radiation that travels a short distance (maximal tissue penetration of about 2 mm), depositing energy that causes significant damage to cellular structures, most critically the DNA.[3][13] This results in both single-strand and double-strand DNA breaks, which overwhelm the cell's repair mechanisms and ultimately trigger apoptosis (programmed cell death).[3][14][15]

Step 3: The "Crossfire" and "Bystander" Effects A key advantage of this radioligand therapy is the "crossfire effect." The beta particles emitted from a target cell can penetrate adjacent cells, meaning that even nearby tumor cells that may have lower PSMA expression can be destroyed.[3][11] This bystander effect helps to create a more potent anti-tumor response within the heterogeneous tumor microenvironment.[11]

The following diagram illustrates this integrated mechanism of action.

Part 3: The Linker's Defining Role in Pharmacokinetics and Biodistribution

The choice of the 2-naphthyl-L-alanine and tranexamic acid linker is a masterclass in pharmacokinetic optimization. While binding affinity is crucial, a successful radiopharmaceutical must also exhibit rapid uptake and high retention in tumors, coupled with fast clearance from non-target organs to minimize toxicity.[8]

The linker's structure directly influences these properties:

-

Enhanced Tumor Retention: The hydrophobicity of the linker contributes to favorable interactions within the PSMA binding site, leading to high tumor retention.[8]

-

Favorable Biodistribution: The linker's design helps achieve rapid clearance from the bloodstream and low uptake in healthy tissues, with the notable exceptions of the kidneys and salivary glands, which are known sites of physiological PSMA expression or drug clearance.[5][8]

-

Improved Therapeutic Ratios: Studies have shown that this linker design leads to exceptionally high tumor-to-background ratios. For example, 24 hours after injection, the tumor-to-blood ratio can be as high as 1,058, and the tumor-to-muscle ratio can be 529.[5] This high contrast is what makes the agent both an effective therapeutic and a clear diagnostic imaging tool when labeled with a positron emitter like Gallium-68.

Modifications to this linker structure are an active area of research. Studies have explored substituting tranexamic acid or adding charged amino acids like histidine and glutamic acid to further refine the pharmacokinetic profile, aiming to reduce uptake in the kidneys and salivary glands and further improve the safety profile.[8][9][16]

| Pharmacokinetic Parameter | Reported Value / Observation | Source |

| Binding Affinity (Ki) | 0.37 ± 0.21 nM (enzymatically determined) | [5] |

| Kidney Clearance | Rapid clearance from 113.3 ± 24.4 %ID/g at 1h to 2.13 ± 1.36 %ID/g at 24h | [5] |

| Tumor-to-Blood Ratio (24h) | 1,058 | [5] |

| Tumor-to-Muscle Ratio (24h) | 529 | [5] |

| Radiolytic Stability | High stability for at least 72 hours | [5] |

Part 4: Experimental Protocol: Validating Ligand Performance

To ensure the trustworthiness and validate the performance of new PSMA-targeting radioligands based on the Vipivotide tetraxetan scaffold, in vitro competitive binding and internalization assays are fundamental. They provide quantitative data on binding affinity and the efficiency of cellular uptake.

Protocol: Competitive Binding Affinity (IC50) Determination

Objective: To determine the concentration of a non-radioactive test ligand (e.g., a modified Vipivotide tetraxetan analog) that inhibits 50% of the specific binding of a known radiolabeled ligand (e.g., ¹⁷⁷Lu-PSMA-617).

Materials:

-

PSMA-expressing cells (e.g., LNCaP human prostate cancer cell line).

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Radiolabeled ligand: ¹⁷⁷Lu-PSMA-617.

-

Non-radioactive reference ligand: PSMA-617.

-

Test compounds (novel linker-modified analogs).

-

Binding buffer (e.g., Tris-HCl with MgCl₂ and BSA).

-

Multi-well plates (e.g., 24-well).

-

Gamma counter.

Methodology:

-

Cell Seeding: Plate LNCaP cells in 24-well plates at a density of ~200,000 cells/well and allow them to adhere for 24-48 hours.

-

Preparation of Reagents:

-

Prepare serial dilutions of the non-radioactive test compounds and the reference compound (PSMA-617) in binding buffer, covering a wide concentration range (e.g., 10⁻¹² M to 10⁻⁶ M).

-

Prepare a solution of ¹⁷⁷Lu-PSMA-617 in binding buffer at a fixed concentration (e.g., 0.2 nM).

-

-

Competition Assay:

-

Wash the cells once with binding buffer.

-

To each well, add 250 µL of the appropriate dilution of the test/reference compound.

-

For total binding, add 250 µL of binding buffer only.

-

For non-specific binding, add 250 µL of a high concentration of the reference compound (e.g., 1 µM).

-

Immediately add 250 µL of the ¹⁷⁷Lu-PSMA-617 solution to all wells.

-

-

Incubation: Incubate the plates for 1 hour at 37°C.

-

Washing:

-

Aspirate the incubation medium from the wells.

-

Wash the cells twice with ice-cold binding buffer to remove unbound radioligand.

-

-

Cell Lysis and Counting:

-

Add 500 µL of lysis buffer (e.g., 1M NaOH) to each well and incubate for 10 minutes to detach and lyse the cells.

-

Transfer the lysate from each well to a counting tube.

-

Measure the radioactivity in each tube using a gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

-

This self-validating protocol allows for the direct comparison of novel linkers against the established PSMA-617 standard, ensuring that modifications do not compromise the critical binding affinity required for therapeutic efficacy.

Part 5: Conclusion and Future Perspectives

The linker of Vipivotide tetraxetan is far more than a simple connector; it is a highly engineered component that dictates the pharmacokinetics and enhances the binding properties of this potent radiopharmaceutical. Its design ensures that the radioactive payload is delivered with high precision, maximizing tumor cell kill while minimizing off-target toxicity. The mechanism of action, reliant on stable delivery and radionuclide-induced DNA damage, has proven highly effective in the clinic for treating late-stage prostate cancer.

Future research will undoubtedly focus on further optimization of this linker technology. The goals will be to enhance the therapeutic index by further reducing kidney and salivary gland uptake, potentially through the incorporation of different chemical moieties. Furthermore, combining this linker and targeting technology with more potent alpha-emitting radionuclides, such as Actinium-225, holds the promise of even greater therapeutic efficacy, representing the next frontier in the fight against prostate cancer.

References

- Vipivotide tetraxetan Ligand-Linker Conjugate (PSMA-617 Ligand-Linker Conjugate) | Peptide Linker | MedChemExpress. (URL: )

- Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands. (URL: )

- Mechanism of action of lutetium-177-labeled prostate-specific membrane...

- Lutetium-177-PSMA-617 mechanism of action. Prostate-Specific Membrane...

-

Vipivotide tetraxetan - Wikipedia. (URL: [Link])

-

Lutetium-177-Labeled Prostate-Specific Membrane Antigen-617 for Molecular Imaging and Targeted Radioligand Therapy of Prostate Cancer - NIH. (URL: [Link])

-

Lutetium (177Lu) vipivotide tetraxetan - Wikipedia. (URL: [Link])

-

Clinical Review - Lutetium (177Lu) Vipivotide Tetraxetan (Pluvicto) - NCBI Bookshelf - NIH. (URL: [Link])

-

Novartis Shares Positive Topline Results from Pluvicto Trial for Prostate Cancer - IGMPI. (URL: [Link])

-

What are the results and recommendations for using Pluvicto (Lutetium-177 vipivotide tetraxetan) in clinical trials for patients with Prostate-Specific Membrane Antigen (PSMA)-positive metastatic castration-resistant prostate cancer? - Dr.Oracle. (URL: [Link])

-

Clinical outcomes of lutetium-177-vipivotide tetraxetan in men with metastatic castration-resistant prostate cancer at a single academic center. - ASCO Publications. (URL: [Link])

-

FDA Approves Lu 177 Vipivotide Tetraxetan for Metastatic Castration-Resistant Prostate Cancer | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. (URL: [Link])

-

-Structure of lutetium Lu-177 vipivotide tetraxetan (Pluvicto®)... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

VIPIVOTIDE TETRAXETAN - precisionFDA. (URL: [Link])

-

Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands. (URL: [Link])

-

Expert explains everything you need to know about lutetium Lu-177 vipivotide tetraxetan for mCRPC | Urology Times. (URL: [Link])

-

GU Oncologists Anticipate Earlier Role of Lutetium-177 PSMA-617 in Prostate Cancer. (URL: [Link])

-

Vipivotide Tetraxetan - PubChem - NIH. (URL: [Link])

-

Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity relationships - NIH. (URL: [Link])

-

177Lu-labeled PSMA targeting therapeutic with optimized linker for treatment of disseminated prostate cancer; evaluation of biodistribution and dosimetry - Frontiers. (URL: [Link])

-

177Lu-labeled PSMA targeting therapeutic with optimized linker for treatment of disseminated prostate cancer; evaluation of biodistribution and dosimetry (2023) - LigandTracer. (URL: [Link])

-

Lutetium Lu 177 Vipivotide Tetraxetan: First Approval - PMC - NIH. (URL: [Link])

-

Preclinical evaluation of radiopharmaceuticals: Expectations and challenges (Part I). (URL: [Link])

-

The Radiopharmaceutical Revolution: Transforming Precision Diagnosis to Personalized Therapy - Patsnap Synapse. (URL: [Link])

-

Lutetium Lu 177 vipivotide tetraxetan for prostate cancer - PubMed. (URL: [Link])

-

Radiochemical and Biological Evaluation of 3p-C-NETA-ePSMA-16, a Promising PSMA-Targeting Agent for Radiotheranostics - NIH. (URL: [Link])

-

The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker - MDPI. (URL: [Link])

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Vipivotide tetraxetan - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. targetedonc.com [targetedonc.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Radiochemical and Biological Evaluation of 3p-C-NETA-ePSMA-16, a Promising PSMA-Targeting Agent for Radiotheranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lutetium (177Lu) vipivotide tetraxetan - Wikipedia [en.wikipedia.org]

- 11. The Radiopharmaceutical Revolution: Transforming Precision Diagnosis to Personalized Therapy [synapse.patsnap.com]

- 12. Lutetium Lu 177 Vipivotide Tetraxetan: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 13. urologytimes.com [urologytimes.com]

- 14. researchgate.net [researchgate.net]

- 15. Lutetium Lu 177 vipivotide tetraxetan for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. guoncologynow.com [guoncologynow.com]

The Hydrophobicity of the PSMA-617 Linker: A Technical Guide to its Core Significance in Targeted Radioligand Therapy

Introduction: The Critical Role of the Linker in PSMA-617's Clinical Success

Prostate-Specific Membrane Antigen (PSMA) has emerged as a key molecular target for the diagnosis and treatment of prostate cancer. [177Lu]Lu-PSMA-617, a radiolabeled small molecule, has demonstrated significant therapeutic efficacy in patients with metastatic castration-resistant prostate cancer (mCRPC), leading to its approval as a targeted radioligand therapy. The success of PSMA-617 is not solely attributable to its high affinity for PSMA but is also critically influenced by the physicochemical properties of its linker region. This technical guide provides an in-depth exploration of the hydrophobicity of the PSMA-617 linker, elucidating its molecular basis, its profound impact on pharmacokinetics and biodistribution, and the experimental methodologies used for its characterization. For researchers, scientists, and drug development professionals in the field of radiopharmaceuticals, a comprehensive understanding of the linker's hydrophobicity is paramount for the rational design of next-generation PSMA-targeting agents with improved therapeutic indices.

Molecular Architecture of the PSMA-617 Linker: A Balance of Hydrophobic and Hydrophilic Moieties

The PSMA-617 molecule is a tripartite structure comprising a PSMA-binding motif (Glu-urea-Lys), a chelator for the radionuclide (DOTA), and a linker that covalently connects these two functional components. The linker itself is a composite structure, featuring both hydrophobic and relatively more hydrophilic components that collectively determine its overall hydrophobicity.

The key components of the PSMA-617 linker are:

-

2-naphthyl-L-alanine: This amino acid derivative contains a bulky and highly lipophilic naphthyl group. This moiety is a major contributor to the overall hydrophobicity of the linker and plays a crucial role in the interaction with the PSMA binding pocket.[1]

-

Tranexamic acid: This cyclic amino acid derivative provides a more rigid and relatively more hydrophilic spacer element within the linker.

The interplay between the hydrophobic 2-naphthyl-L-alanine and the more polar tranexamic acid creates a specific hydrophobic profile that is instrumental in the favorable in vivo properties of PSMA-617.

The Impact of Linker Hydrophobicity on Pharmacokinetics and Biodistribution

The hydrophobicity of the PSMA-617 linker is a critical determinant of its in vivo behavior, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This, in turn, directly impacts the therapeutic efficacy and potential side effects of the radiopharmaceutical.

Tumor Uptake and Retention

The presence of the lipophilic 2-naphthyl-L-alanine in the linker has been shown to be crucial for high tumor uptake.[1] This is attributed to favorable interactions with a hydrophobic subpocket (the S1 pocket) within the PSMA binding site.[1] The hydrophobic nature of the linker can also influence the internalization and retention of the radioligand within tumor cells, leading to a higher radiation dose delivered to the cancerous tissue.

Off-Target Accumulation and Clearance

While beneficial for tumor targeting, the hydrophobicity of the linker can also lead to undesirable accumulation in non-target organs, contributing to potential toxicities.

-

Spleen and Liver: Increased lipophilicity can lead to higher accumulation in organs of the reticuloendothelial system, such as the spleen and liver.[2][3][4]

-

Salivary Gland Uptake: A significant clinical challenge with PSMA-targeted radioligand therapy is the high uptake in the salivary glands, leading to xerostomia (dry mouth).[3][5] While the exact mechanism is still under investigation and appears to be multifactorial, the hydrophobicity of the linker is thought to play a role in this off-target accumulation.[2][4] Modifications to the linker to increase hydrophilicity have been explored as a strategy to reduce salivary gland uptake.[2]

Structure-Activity Relationship (SAR) Studies

Numerous studies have investigated the structure-activity relationship of PSMA-617 by modifying its linker. These studies have provided invaluable insights into the role of hydrophobicity:

-

Replacement of 2-naphthyl-L-alanine: Replacing the highly lipophilic 2-naphthyl moiety with less lipophilic groups, such as 3-styryl-L-alanine, has been shown to decrease the overall lipophilicity of the molecule.[2][3][4]

-

Introduction of Charged Moieties: Incorporating charged amino acids like histidine and glutamic acid into the linker significantly increases the hydrophilicity (lower logD values) of the resulting compounds compared to PSMA-617.[2] This can lead to altered biodistribution profiles, including potentially lower off-target uptake in certain organs.[2]

The crystal structure of the PSMA/PSMA-617 complex has revealed a folded conformation of the linker within the PSMA binding cavity, highlighting the importance of linker flexibility and its ability to adopt a specific conformation for optimal binding.[2][3][4]

Quantitative Assessment of Linker Hydrophobicity

The hydrophobicity of a molecule is quantitatively expressed by its partition coefficient (logP) or distribution coefficient (logD at a specific pH). These values are crucial for comparing the lipophilicity of different PSMA-targeting radioligands and for guiding the design of new compounds with optimized properties.

| Compound | logD Value (pH 7.4) | Reference |

| [68Ga]Ga-PSMA-617 | -2.8 ± 0.3 | [2] |

| [68Ga]Ga-PSMA-11 | -3.9 | [6] |

| [18F]F-PSMA-1007 | -1.9 | [6] |

| [68Ga]Ga-PSMA variants with charged linkers | -3.4 to -3.9 | [2] |

Table 1: Comparative logD values of selected PSMA-targeting radiopharmaceuticals.

Experimental Protocols for Determining Hydrophobicity

Accurate determination of the hydrophobicity of PSMA-617 and its analogues is essential for preclinical development. The two most common methods are the shake-flask method for logP/logD determination and reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 1: Shake-Flask Method for logD Determination

This method directly measures the partitioning of a compound between an aqueous phase and an immiscible organic solvent, typically n-octanol.

Materials:

-

Radiolabeled PSMA-617 (e.g., [177Lu]Lu-PSMA-617)

-

n-Octanol (pre-saturated with phosphate-buffered saline, pH 7.4)

-

Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Gamma counter

Procedure:

-

Preparation of Phases: Pre-saturate the n-octanol and PBS phases by mixing them vigorously and allowing them to separate overnight.

-

Addition of Radioligand: To a microcentrifuge tube, add a known volume of the pre-saturated PBS (e.g., 500 µL).

-

Add a small, known amount of the radiolabeled PSMA-617 to the aqueous phase.

-

Add an equal volume of the pre-saturated n-octanol (e.g., 500 µL) to the tube.

-

Equilibration: Vortex the mixture vigorously for a set period (e.g., 20-30 minutes) to ensure thorough mixing and partitioning of the radioligand.

-

Phase Separation: Centrifuge the tube at a sufficient speed and duration (e.g., 2000 x g for 10 minutes) to achieve complete separation of the two phases.

-

Sampling: Carefully pipette a known volume from both the aqueous and the n-octanol layers into separate counting tubes.

-

Quantification: Measure the radioactivity in each sample using a gamma counter.

-

Calculation of logD: The distribution coefficient (D) is calculated as the ratio of the radioactivity concentration in the n-octanol phase to that in the aqueous phase. The logD is the base-10 logarithm of this value.

Causality Behind Experimental Choices:

-

Pre-saturation of solvents: This is crucial to ensure that the volumes of the two phases do not change during the experiment due to mutual solubility.

-

pH 7.4 buffer: This is used to mimic physiological pH and is important for ionizable compounds like PSMA-617, as their charge state, and thus hydrophobicity, is pH-dependent.

-

Vigorous mixing and centrifugation: These steps are essential to reach equilibrium in the partitioning process and to ensure a clean separation of the two phases for accurate sampling.

Protocol 2: RP-HPLC for Estimation of Relative Hydrophobicity

RP-HPLC separates molecules based on their hydrophobicity. The retention time of a compound on a non-polar stationary phase is correlated with its lipophilicity.

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV and/or radiodetector.

-

Reversed-phase column (e.g., C18, 5 µm particle size, 100 Å pore size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

PSMA-617 and analogue samples.

Procedure:

-

Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

-

Sample Injection: Inject a known amount of the dissolved sample onto the column.

-

Gradient Elution: Elute the sample using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

-

Detection: Monitor the elution of the compounds using a UV detector (at an appropriate wavelength, e.g., 220 nm or 280 nm) and/or a radiodetector.

-

Data Analysis: The retention time of each compound is recorded. A longer retention time indicates greater hydrophobicity. For a more quantitative analysis, a calibration curve can be generated using a series of standards with known logP values.

Causality Behind Experimental Choices:

-

C18 Column: The C18 stationary phase is highly non-polar and provides excellent separation of peptides and small molecules based on their hydrophobicity.

-

Acetonitrile/Water Mobile Phase: This is a common solvent system for RP-HPLC. Acetonitrile is a relatively non-polar organic solvent that effectively elutes hydrophobic compounds from the C18 column.

-

Trifluoroacetic Acid (TFA): TFA is an ion-pairing agent that is added to the mobile phase to improve peak shape and resolution of peptides by masking the residual silanol groups on the silica-based stationary phase and providing a counter-ion for basic residues.

-